molecular formula C6H12ClNO2S B2818638 Methyl thiomorpholine-3-carboxylate hydrochloride CAS No. 86287-91-4

Methyl thiomorpholine-3-carboxylate hydrochloride

Cat. No.: B2818638
CAS No.: 86287-91-4
M. Wt: 197.68
InChI Key: YXULPERBPAAXHZ-UHFFFAOYSA-N
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Description

Methyl thiomorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S. It is an off-white solid with a molecular weight of 197.69 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl thiomorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of thiomorpholine-3-carboxylic acid methyl ester hydrochloride typically involves organic synthesis techniques. One common method is the reaction of thiomorpholine-3-carboxylic acid methyl ester with hydrochloric acid . The reaction conditions and substrates are specifically designed to achieve high purity and yield.

Chemical Reactions Analysis

Methyl thiomorpholine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of thiomorpholine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl thiomorpholine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Thiomorpholine-3-carboxylic acid: The parent compound without the methyl ester group.

    Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride: A similar compound with an ethyl ester group instead of a methyl ester group.

    Thiomorpholine-4-carboxylic acid methyl ester hydrochloride: A positional isomer with the carboxylic acid group at the 4-position.

Properties

IUPAC Name

methyl thiomorpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULPERBPAAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86287-91-4
Record name methyl thiomorpholine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 g (0.085 mol) methyl 2-chloroethyl cysteine hydrochloride was dissolved with 200 ml water, and a solution of 7.2 g (0.085 mol) sodium bicarbonate dissolved in 120 ml water was added dropwise to the above-obtained solution under ice bath condition, and then the mixed solution was allowed to react by keeping a constant temperature in the bath ice for 1 hour. The obtained reaction product was extracted with ethyl acetate (100 ml×3), and the resulting ester layers were combined, and dried with anhydrous sodium sulfate for 4 hours. The solvent was removed by evaporation under reduced pressure. The resulting residue was dissolved with 400 ml anhydrous methanol, and reacted with stirring at room temperature for 5 days, followed by removing solvent by evaporation under reduced pressure. The resulting residue was recrystallized with anhydrous methanol/ethyl acetate, obtaining 8.9 g of a white crystal, yield 49.2%.
Name
methyl 2-chloroethyl cysteine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
49.2%

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